molecular formula C11H11Cl2N3O B1437278 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 471270-88-9

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No. B1437278
M. Wt: 272.13 g/mol
InChI Key: BUUNKHVBCUQQOU-UHFFFAOYSA-N
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Description

The compound “2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” likely contains a furan ring, a benzodiazole ring, and an amine group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzodiazole is a type of organic compound consisting of a benzene ring fused to a diazole ring . The presence of the amine group (-NH2) suggests that this compound could exhibit basic properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings . The exact structure would depend on the specific arrangement and bonding of the atoms.


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . Benzodiazoles also exhibit a range of reactions, including electrophilic substitution .

Scientific Research Applications

Synthesis and Reactivity

Research has shown that compounds related to 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride can be synthesized through various methods and then further modified to explore their reactivity and potential applications. Aleksandrov et al. (2021) detailed the synthesis and electrophilic substitution reactions of a closely related compound, emphasizing its utility in creating derivatives for further research Aleksandrov, M. Elchaninov, D. A. Tishina, Yu. E. Tarakanova, M. L. Shmanovsky, 2021. Similarly, research by El’chaninov et al. (2018) described the synthesis and transformation of a furan-2-yl-containing compound, showcasing a range of chemical modifications M. M. El’chaninov, A. Aleksandrov, V. F. Stepanov, 2018.

Potential Applications in Antimicrobial and Antitumor Agents

Further studies have looked into the antimicrobial and potential antitumor applications of derivatives of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine. Reddy et al. (2010) synthesized a new series of compounds to assess their nematicidal and antimicrobial activity, indicating potential applications in addressing bacterial and fungal infections C. S. Reddy, D. C. Rao, Vookanti Yakub, A. Nagaraj, 2010. Additionally, Matiichuk et al. (2020) focused on designing antitumor agents from benzothiazol-2-yl)furan-2-carbaldehyde derivatives, revealing a lead compound with promising activity against certain tumors, suggesting potential therapeutic applications Y. Matiichuk, Y. Horak, T. Chaban, V. Horishny, O. Tymoshuk, V. Matiychuk, 2020.

Future Directions

The future directions for this compound would depend on its potential applications. Furan and benzodiazole compounds have been studied for their potential use in various fields, including the development of new pharmaceuticals and materials .

properties

IUPAC Name

2-(furan-2-yl)-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O.2ClH/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10;;/h1-6H,12H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUNKHVBCUQQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
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2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 3
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 4
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 5
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 6
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

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